molecular formula C9H13BrN2O B6634125 4-[(5-Bromopyridin-3-yl)amino]butan-1-ol

4-[(5-Bromopyridin-3-yl)amino]butan-1-ol

Cat. No.: B6634125
M. Wt: 245.12 g/mol
InChI Key: IDXYUDILHYPMLN-UHFFFAOYSA-N
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Description

4-[(5-Bromopyridin-3-yl)amino]butan-1-ol is an organic compound featuring a four-carbon butanol backbone with an amino group (-NH-) linked to a 5-bromo-substituted pyridine ring at position 2. Its molecular formula is C₉H₁₃BrN₂O, and it combines functional groups critical for hydrogen bonding (alcohol and amino) with a halogenated aromatic system.

Properties

IUPAC Name

4-[(5-bromopyridin-3-yl)amino]butan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrN2O/c10-8-5-9(7-11-6-8)12-3-1-2-4-13/h5-7,12-13H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDXYUDILHYPMLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

4-[(4-Methylphenyl)amino]butan-1-ol

  • Molecular Formula: C₁₁H₁₇NO .
  • Structure : A phenyl ring with a methyl group at position 4 replaces the bromopyridine moiety.
  • Key Differences: The absence of bromine reduces molecular weight (149.23 g/mol vs. 257.12 g/mol for the target compound) and alters electronic properties.
  • Applications: Used in drug design for its amino-alcohol motif, which can act as a chiral building block or ligand .

4-(Pyridin-3-yl)butan-1-ol

  • Molecular Formula: C₉H₁₃NO .
  • Structure: Lacks the bromine atom and amino linker; the pyridine ring is directly attached to the butanol chain.
  • Simpler structure may limit versatility in medicinal chemistry compared to the target compound.
  • Applications : Primarily used in chemical synthesis as a precursor or ligand .

3-Amino-5-bromopyridin-4-ol

  • Molecular Formula : C₅H₅BrN₂O .
  • Structure: A smaller pyridine derivative with hydroxyl and amino groups at positions 4 and 3, respectively, and bromine at position 4.
  • The hydroxyl group at position 4 may enhance acidity compared to the target compound’s alcohol group.
  • Applications: Not explicitly stated, but bromopyridines are often intermediates in pharmaceutical synthesis .

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Substituents Potential Applications
4-[(5-Bromopyridin-3-yl)amino]butan-1-ol C₉H₁₃BrN₂O 257.12 Amino, Alcohol, Pyridine 5-Bromo-pyridin-3-yl Drug design, Agrochemicals
4-[(4-Methylphenyl)amino]butan-1-ol C₁₁H₁₇NO 179.26 Amino, Alcohol, Phenyl 4-Methylphenyl Pharmaceuticals, Chiral synth.
4-(Pyridin-3-yl)butan-1-ol C₉H₁₃NO 151.21 Alcohol, Pyridine Pyridin-3-yl Chemical synthesis
3-Amino-5-bromopyridin-4-ol C₅H₅BrN₂O 189.01 Amino, Hydroxyl, Pyridine 5-Bromo-pyridin-3-yl Intermediate synthesis

Research Findings and Implications

  • Hydrogen-Bonding Capacity: The amino and alcohol groups enable dual hydrogen bonding, a feature shared with 4-[(4-methylphenyl)amino]butan-1-ol, which is exploited in medicinal chemistry for scaffold optimization .

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